molecular formula C10H12ClNO B2783561 2-(2-Chlorophenyl)morpholine CAS No. 864539-95-7

2-(2-Chlorophenyl)morpholine

Cat. No.: B2783561
CAS No.: 864539-95-7
M. Wt: 197.66
InChI Key: GZOCSISIGGFMGP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)morpholine is a chemical compound with the CAS Number: 864539-95-7 . It has a molecular weight of 197.66 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of morpholine, a similar compound, has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy . The structures containing equatorial-chair and axial-chair conformations were found to be the most stable conformers in the gas phase .

Safety and Hazards

2-(2-Chlorophenyl)morpholine has been classified as dangerous . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Morpholine, a structurally similar compound, undergoes most chemical reactions typical for other secondary amines This suggests that 2-(2-Chlorophenyl)morpholine may interact with various enzymes, proteins, and other biomolecules in a similar manner

Molecular Mechanism

It is likely to interact with biomolecules through its secondary amine and ether functionalities These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Metabolic Pathways

Given its structural similarity to morpholine, it may be involved in similar metabolic pathways

Properties

IUPAC Name

2-(2-chlorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOCSISIGGFMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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